molecular formula C19H17N3O3S2 B2642572 (Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide CAS No. 476664-44-5

(Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide

Cat. No.: B2642572
CAS No.: 476664-44-5
M. Wt: 399.48
InChI Key: JMKCYIJDDDRTQX-PTNGSMBKSA-N
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Description

(Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide typically involves a multi-step process. The key steps include the formation of the thiazolidinone ring and the subsequent introduction of the ethoxybenzylidene and pyridinylacetamide groups. Common reagents used in these reactions include ethyl bromoacetate, thiourea, and various aldehydes. The reaction conditions often involve refluxing in solvents such as ethanol or methanol, followed by purification through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing cost-effective purification techniques.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

This compound has shown promise in biological and medicinal research due to its potential therapeutic properties. Studies have indicated its effectiveness as an antimicrobial agent, with activity against various bacterial and fungal strains. Additionally, its anti-inflammatory and anticancer properties are being investigated, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in the production of pharmaceuticals and agrochemicals are also being explored.

Mechanism of Action

The mechanism of action of (Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential cellular components, leading to cell death. In anti-inflammatory and anticancer applications, the compound may modulate specific signaling pathways, reducing inflammation or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core structure and are known for their antidiabetic properties.

    Benzylidene-thiazolidinones: These compounds have a similar benzylidene group and exhibit various biological activities.

Uniqueness

(Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide is unique due to the presence of the ethoxybenzylidene and pyridinylacetamide groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-2-25-14-8-6-13(7-9-14)11-15-18(24)22(19(26)27-15)12-17(23)21-16-5-3-4-10-20-16/h3-11H,2,12H2,1H3,(H,20,21,23)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKCYIJDDDRTQX-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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